molecular formula C₂₉H₂₅NO₂ B1663485 ACAT-IN-1 cis isomer CAS No. 145961-79-1

ACAT-IN-1 cis isomer

Cat. No. B1663485
M. Wt: 419.5 g/mol
InChI Key: ZPORBGGQIAIHNC-IXCJQBJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACAT-IN-1 cis isomer is a potent ACAT inhibitor with an IC50 of 100 nM . It is used for the study of immune system-related diseases .


Molecular Structure Analysis

The molecular formula of ACAT-IN-1 cis isomer is C29H25NO2 . The molecular weight is 419.51 . The SMILES representation is O=C(N[C@H]1C@@HC=C2)CC3=C1C=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 .


Physical And Chemical Properties Analysis

The solubility of ACAT-IN-1 cis isomer is 10 mM in DMSO . The compound is shipped at room temperature .

Scientific Research Applications

  • LC-MS Analysis and Behavior of cis Isomers

    • The study by Clifford et al. (2008) explores the behavior of cis isomers, including those similar to ACAT-IN-1 cis isomer, using LC-MSn analysis. It notes that these cis isomers fragment identically to their trans counterparts and discusses their hydrophobic nature and elution properties in chromatography. This research is significant for understanding the physical and chemical properties of cis isomers in various applications, including drug development and biochemical analyses (Clifford et al., 2008).
  • Impact on Enzymatic Desaturation and Biochemical Pathways

    • Research by Broadwater et al. (2000) provides insights into the biochemical interaction of isomers like ACAT-IN-1 cis isomer with enzymes. It specifically examines how certain isomers are substrates for specific enzymes, impacting the enzymatic pathways and possibly influencing drug interactions and metabolic processes (Broadwater et al., 2000).
  • Thermodynamics of cis/trans Isomers

    • A study by Troganis et al. (2000) investigates the thermodynamic properties of cis and trans isomers. This research is crucial for understanding how these isomers behave under different environmental conditions, which can impact their stability and efficacy in pharmaceutical formulations (Troganis et al., 2000).
  • Role in Cellular Cholesterol Homeostasis

    • Yang et al. (2001) discuss the role of ACAT, a related enzyme to ACAT-IN-1, in cellular cholesterol homeostasis. This research highlights the potential impact of manipulating ACAT-IN-1 isomers in therapeutic strategies targeting cholesterol-related disorders (Yang et al., 2001).
  • Chromatography and Separation Techniques

    • Jin et al. (2015) demonstrate the application of chromatographic techniques to separate cis-trans isomers. This methodological advancement is essential for purifying and studying specific isomers like ACAT-IN-1 cis isomer in detail (Jin et al., 2015).
  • Expression and Role in Cancer

    • Ayyagari et al. (2020) explore the expression of ACAT-1 in ovarian cancer, providing insights into how ACAT-IN-1 cis isomer might interact with cellular mechanisms in cancer progression. This research has implications for the development of targeted cancer therapies (Ayyagari et al., 2020).
  • Real-Time PCR in Human Tissues

    • Smith et al. (2004) focus on the expression of ACAT genes in human tissues. Understanding the distribution and expression levels of these genes can inform the potential impact and utility of ACAT-IN-1 cis isomer in various human tissues (Smith et al., 2004).

Safety And Hazards

All products including ACAT-IN-1 cis isomer are for research use only . They are not for human or veterinary use .

properties

IUPAC Name

N-[(1S,2R)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO2/c31-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)28(26)30-29(32)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,26-28,31H,19H2,(H,30,32)/t26-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPORBGGQIAIHNC-IXCJQBJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ACAT-IN-1 cis isomer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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